Metronidazole

Description

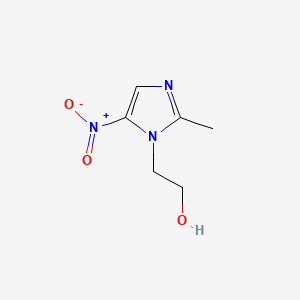

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOCPAMSLUNLGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 |

Source

|

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | metronidazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metronidazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69198-10-3 (mono-hydrochloride) |

Source

|

| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2020892 |

Source

|

| Record name | Metronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metronidazole is a white to pale-yellow crystalline powder with a slight odor. Bitter and saline taste. pH (saturated aqueous solution) about 6.5. (NTP, 1992), Solid |

Source

|

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), g/100 ml at 20 °C: 1.0 in water, 0.5 in ethanol, less than 0.05 in ether, chloroform; sol in dilute acids; sparingly sol in dimethylformamide, In water, 11,000 mg/L at 25 °C, 5.92e+00 g/L |

Source

|

| Record name | SID855672 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Cream-colored crystals, WHITE TO PALE YELLOW CRYSTALS OR CRYSTALLINE POWDER | |

CAS No. |

443-48-1, 56010-45-8 |

Source

|

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-1-ethanol, 2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metronidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metronidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metronidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/140QMO216E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

316 to 320 °F (NTP, 1992), 158-160 °C, 160 °C |

Source

|

| Record name | METRONIDAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Metronidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00916 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METRONIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3129 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metronidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015052 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metronidazole discovery and timeline of development

An In-depth Technical Guide to the Discovery and Development of Metronidazole

Abstract

This compound, a cornerstone of antimicrobial therapy, represents a remarkable journey of scientific inquiry, serendipitous discovery, and systematic development. Initially synthesized in the 1950s by researchers at Rhône-Poulenc as a derivative of a natural product, it was first introduced in 1959 as a targeted agent against the protozoan Trichomonas vaginalis.[1][2] A pivotal clinical observation in 1962 unexpectedly revealed its potent antibacterial properties, specifically against anaerobic bacteria.[1][3] This guide provides a comprehensive technical overview of the discovery, timeline of development, and key experimental methodologies that established this compound as an essential medicine. We delve into its unique mechanism of action, reliant on reductive activation within anaerobic environments, the foundational synthesis protocols, and the methods used to determine its antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital therapeutic agent.

The Pre-Metronidazole Era: A Therapeutic Gap

Prior to the mid-20th century, the treatment of infections caused by protozoans and anaerobic bacteria posed a significant clinical challenge. Trichomoniasis, a genital tract infection caused by Trichomonas vaginalis, was notoriously difficult to manage effectively.[2] Similarly, infections involving anaerobic bacteria—organisms that thrive in low-oxygen environments like the gut and in deep-seated abscesses—were often intractable, as many common antibiotics were ineffective against them.[4] This created a pressing need for novel agents with specific activity against these classes of microorganisms.

Genesis: From Natural Product to Targeted Synthesis

The story of this compound begins not with a targeted synthetic program for an antibacterial, but with a search for an antiprotozoal agent.

Foundational Screening and the Azomycin Lead

In the 1950s, researchers at the French pharmaceutical company Rhône-Poulenc initiated a screening program to identify compounds with activity against Trichomonas vaginalis.[1][3] They investigated extracts from Streptomyces species, a rich source of natural antimicrobial compounds. This effort led to the identification of a promising nitroimidazole compound named azomycin (2-nitroimidazole), which demonstrated the desired antiprotozoal effects.[2][3]

The Synthetic Leap to this compound

While azomycin showed promise, the research team embarked on a medicinal chemistry campaign to synthesize derivatives with improved potency and a better safety profile. This led to the creation of a series of nitroimidazole compounds, among which was 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, a compound that would later be named this compound.[1][5] Its chemical structure proved to be highly effective and well-tolerated, paving the way for its clinical development.

Initial Clinical Success: The Antiprotozoal Agent (1959)

This compound was developed specifically for and introduced in 1959 for the treatment of trichomoniasis.[1][2] Marketed under the brand name Flagyl®, it quickly proved to be highly effective against T. vaginalis and became the standard of care for the infection.[2][6] Its success was soon replicated against other protozoal pathogens, including Entamoeba histolytica (the cause of amebic dysentery) in 1966 and Giardia lamblia in the 1970s.[1][2][3]

Serendipity in Science: The Discovery of Antibacterial Activity

One of the most fascinating chapters in the this compound story is the accidental discovery of its broader antimicrobial spectrum.

A Fortuitous Clinical Observation (1962)

In 1962, a patient receiving oral this compound for a T. vaginalis infection also experienced a remarkable and unexpected cure for a concurrent case of bacterial gingivitis.[1][3] This chance observation was the first indication that this compound's activity extended beyond protozoa to include bacteria. The first report detailing its effectiveness against anaerobic infections was published by Shinn in 1962.[7][8]

Expanding the Spectrum to Anaerobes

This initial clue spurred further investigation throughout the 1960s and 1970s. Researchers confirmed that this compound was highly active against a wide range of anaerobic bacteria, including clinically significant pathogens like Bacteroides and Clostridium species.[1][3] This discovery was transformative, providing a powerful new weapon for treating serious anaerobic infections such as intra-abdominal abscesses, pelvic inflammatory disease, and antibiotic-associated colitis caused by Clostridium difficile.[3]

Mechanism of Action: Reductive Activation and Selective Toxicity

This compound's efficacy and safety are rooted in its unique mechanism of action, which grants it selective toxicity against anaerobic and microaerophilic organisms.[1] It is a prodrug, meaning it is administered in an inactive form and must be metabolically activated to exert its therapeutic effect.[2][9]

The mechanism can be understood as a four-step process:[][11]

-

Cellular Uptake : As a small, uncharged molecule, this compound passively diffuses across the cell membranes of both aerobic and anaerobic microorganisms.[1][11]

-

Reductive Activation : Inside anaerobic bacteria and certain protozoa, the drug's nitro group is reduced. This critical activation step is catalyzed by low-redox-potential electron transport proteins, such as pyruvate:ferredoxin oxidoreductase (PFOR), which are unique to anaerobic energy metabolism.[1][2][] This process converts this compound into a highly reactive nitroso radical.[12]

-

DNA Damage : These reactive intermediates are cytotoxic. They interact with microbial DNA, causing a loss of the helical structure, strand breakage, and inhibition of nucleic acid synthesis.[1][][12] This catastrophic damage to the cell's genetic material leads directly to cell death.[9]

-

Breakdown of Cytotoxic Products : The reactive intermediates are ultimately broken down. The process of reductive activation creates a concentration gradient that drives the uptake of more inactive drug into the cell, perpetuating the cycle of cytotoxicity.[][11]

This reliance on anaerobic-specific metabolic pathways explains the drug's selective toxicity. Human cells and aerobic bacteria lack the low-redox-potential proteins necessary to reduce the nitro group, so the drug remains in its inactive, non-toxic form.[1][12]

Core Experimental Methodologies

The development and clinical implementation of this compound were underpinned by key experimental protocols for its synthesis and microbiological evaluation.

Chemical Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from 2-methylimidazole.[1][5] This protocol ensures the correct placement of the nitro group at the 5-position of the imidazole ring, which is crucial for its biological activity.

Protocol: Two-Step Synthesis of this compound

-

Step 1: Nitration of 2-Methylimidazole

-

Reactants : 2-methylimidazole, nitric acid, sulfuric acid.

-

Procedure :

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature with an ice bath.

-

Slowly add 2-methylimidazole to the cooled nitrating mixture with constant stirring. The temperature must be carefully controlled to prevent runaway reactions.

-

After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2-methyl-5-nitroimidazole.

-

Filter, wash the solid product with cold water to remove residual acid, and dry.

-

-

-

Step 2: Alkylation of 2-Methyl-5-nitroimidazole

-

Reactants : 2-methyl-5-nitroimidazole, 2-chloroethanol or ethylene oxide, suitable solvent (e.g., dimethylformamide).

-

Procedure :

-

Dissolve 2-methyl-5-nitroimidazole in the chosen solvent.

-

Add the alkylating agent (e.g., 2-chloroethanol) to the solution.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by techniques like TLC).

-

Cool the mixture and adjust the pH to precipitate the final product, this compound.

-

Filter the crude product, recrystallize from a suitable solvent (e.g., water or ethanol) to purify, and dry.

-

-

Determining Antimicrobial Susceptibility

To establish the efficacy of this compound against anaerobic bacteria, a crucial experiment is the determination of the Minimum Inhibitory Concentration (MIC). The agar dilution method is a standard protocol for this purpose.

Protocol: MIC Determination by Agar Dilution for Anaerobes

-

Preparation of this compound Stock Solution : Prepare a concentrated, sterile stock solution of this compound in a suitable solvent.

-

Media Preparation : Prepare a suitable agar medium (e.g., Brucella agar supplemented with hemin and vitamin K1). Autoclave to sterilize and cool to 48-50°C in a water bath.

-

Serial Dilution : Create a series of twofold dilutions of the this compound stock solution. Add a specific volume of each dilution to molten agar to achieve the final desired concentrations. Also prepare a drug-free control plate.

-

Plate Pouring : Pour the agar-drug mixtures into sterile Petri dishes and allow them to solidify.

-

Inoculum Preparation : Prepare a standardized suspension of the anaerobic bacterium to be tested, typically adjusted to a 0.5 McFarland turbidity standard.

-

Inoculation : Using a multipoint inoculator, spot-inoculate the surfaces of the agar plates (from lowest to highest drug concentration) with the bacterial suspension.

-

Incubation : Immediately place the inoculated plates into an anaerobic chamber or jar at 35-37°C for 48 hours.[1]

-

Result Interpretation : After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[1]

Physicochemical and Pharmacokinetic Profile

The clinical utility of this compound is defined by its chemical properties and its behavior in the body.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| Molecular Formula | C₆H₉N₃O₃ |

| Molar Mass | 171.156 g·mol⁻¹ |

| CAS Number | 443-48-1 |

| Water Solubility | 10 mg/mL at 20°C |

| Sources:[1][5] |

Pharmacokinetic Parameters

This compound exhibits a favorable pharmacokinetic profile, allowing for effective systemic distribution.

| Parameter | Value |

| Bioavailability (Oral) | ~80% or greater |

| Protein Binding | <20% |

| Metabolism | Hepatic (to active hydroxy and inactive acid metabolites) |

| Elimination Half-life | ~8 hours |

| Excretion | Primarily renal (urine, ~77%) |

| Sources:[1][5][7][13] |

Timeline of this compound Development

The evolution of this compound from a single-purpose antiprotozoal to a broad-spectrum antimicrobial agent occurred over several decades, marked by key discoveries.

Conclusion: An Enduring Legacy

The history of this compound is a testament to the power of natural product screening, rational drug design, and the critical role of serendipity in scientific advancement. From its targeted development as an antiprotozoal agent to its accidental discovery as a potent weapon against anaerobic bacteria, this compound has become an indispensable tool in the global fight against infectious diseases.[1] Its unique mechanism of action, which exploits the distinct metabolism of anaerobic organisms, remains a textbook example of selective toxicity. Now included on the World Health Organization's List of Essential Medicines, this compound's journey underscores the intricate and often unpredictable path of drug discovery and development.[1]

References

-

Wikipedia. This compound. [Link]

-

Samuelson J. (1999). Why this compound Is Active against both Bacteria and Parasites. Antimicrobial Agents and Chemotherapy, 43(7), 1533–1541. [Link]

-

Müller, M. (2017). A review on this compound: an old warhorse in antimicrobial chemotherapy. Parasitology, 144(10), 1-11. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 4173. [Link]

-

Davies, R. M., & Davies, J. A. (1990). Review article: this compound and the anaerobic gut flora. Alimentary pharmacology & therapeutics, 4(3), 227–238. [Link]

-

Timeline of antibiotics. (n.d.). In Wikipedia. [Link]

-

Bergan, T. (1987). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Scandinavian journal of infectious diseases. Supplementum, 53, 64–80. [Link]

-

Shahzad, I., et al. (2024). Clinical pharmacokinetics of this compound: a systematic review and meta-analysis. Frontiers in Pharmacology, 15, 1359691. [Link]

-

Weir, C. B., & Le, J. K. (2023). This compound. In StatPearls. StatPearls Publishing. [Link]

-

Hernández Ceruelos, A., Romero-Quezada, L. C., Ruvalcaba Ledezma, J. C., & López Contreras, L. (2019). Therapeutic uses of this compound and its side effects: an update. European review for medical and pharmacological sciences, 23(1), 397–401. [Link]

-

Shinn, D. L. (1962). This compound in acute ulcerative gingivitis. The Lancet, 279(7240), 1191. [Link]

-

World Journal of Pharmaceutical Research. (2022). This compound: DRUG OF CHOICE FOR ANAEROBIC INFECTIONS -AN OVERVIEW. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. A review on this compound: an old warhorse in antimicrobial chemotherapy | Parasitology | Cambridge Core [cambridge.org]

- 3. Why this compound Is Active against both Bacteria and Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: this compound and the anaerobic gut flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. timelines.issarice.com [timelines.issarice.com]

- 7. Clinical pharmacokinetics of this compound: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Physicochemical Properties of Metronidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Basics of a Workhorse Antibiotic

Metronidazole, a cornerstone of antimicrobial therapy for decades, is deceptively complex.[1][2] While its efficacy against anaerobic bacteria and protozoa is well-established, a deep understanding of its fundamental physicochemical properties is what separates routine application from innovative research.[3][4] For the formulation scientist, these properties dictate bioavailability and stability. For the analytical chemist, they are the bedrock of robust quantification methods. For the drug discovery professional, they provide the context for its biological activity and potential for modification.

This guide moves beyond a simple recitation of data points. It is structured to provide a causal understanding—the "why" behind the "what." We will explore the core characteristics of this compound, from its molecular structure to its stability profile, grounding each section in both authoritative data and the practical logic of experimental design. The protocols described herein are not merely recipes; they are frameworks for generating reliable, self-validating data in your own laboratory.

Core Molecular and Chemical Identity

The foundation of any physicochemical analysis begins with the molecule itself. This compound, chemically named 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a synthetic nitroimidazole derivative.[1][5] Its structure, featuring an imidazole ring, a nitro group, and a hydroxyethyl side chain, is the source of its chemical personality and biological function.

Caption: Influence of pH and pKa on this compound's ionization and absorption.

Stability and Degradation Profile

Understanding a drug's stability is paramount for ensuring its safety, efficacy, and shelf-life. This compound is susceptible to degradation under specific conditions, particularly in alkaline solutions and upon exposure to light. [6][7]

-

pH Stability: The degradation of this compound follows pseudo-first-order kinetics and is pH-dependent. [8]It exhibits maximum stability in the pH range of 3.9 to 6.6. [8]In strongly alkaline environments (e.g., 3M NaOH), degradation is rapid, whereas it is significantly more stable in acidic solutions. [7]* Photostability: this compound is affected by light and should be stored in light-protected containers. [6]Exposure to UV light (254 nm) has been shown to accelerate its degradation compared to light-protected samples. [8]* Thermal Stability: The rate of degradation increases with temperature, as expected. [7][9]Studies on suspensions have shown that elevated temperatures (e.g., 45°C) lead to increased degradation rate constants. [9]

Experimental Protocol: Forced Degradation Study (Stress Testing)

This workflow is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as mandated by ICH guidelines.

Principle: By intentionally exposing the drug to harsh chemical and physical conditions, we can accelerate the degradation process. This helps predict long-term stability and ensures the chosen analytical method can separate the intact drug from its breakdown products.

Sources

- 1. scielo.br [scielo.br]

- 2. This compound CAS#: 443-48-1 [m.chemicalbook.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. This compound | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Stability of this compound and Its Complexes with Silver(I) Salts under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation kinetics of this compound in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Metronidazole mechanism of action in anaerobic bacteria

<c> {"answer":"## Metronidazole's Mechanism of Action in Anaerobic Bacteria: A Technical Guide

Abstract

This compound, a cornerstone in the treatment of anaerobic bacterial infections, functions as a prodrug with a highly selective mechanism of action.[1][2][3] Its efficacy is intrinsically linked to the unique metabolic environment of anaerobic organisms. This guide provides an in-depth exploration of the molecular cascade that transforms the relatively inert this compound molecule into a potent bactericidal agent. We will dissect the critical process of reductive activation, elucidate the subsequent generation of cytotoxic radicals, detail the mechanism of DNA damage, and explore the biochemical basis for its selective toxicity and emerging resistance mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential antimicrobial agent.

The Principle of Selective Toxicity: Exploiting Anaerobic Metabolism

This compound's remarkable success lies in its selective toxicity towards anaerobic and microaerophilic microbes, while remaining largely non-toxic to aerobic cells within the host.[4] This specificity is not due to a targeted receptor but rather to the prerequisite of a low-redox-potential environment for its activation.[4][5] Aerobic organisms, with their high-redox-potential electron transport chains, lack the necessary components to reduce the this compound prodrug to its active form.[4] In contrast, the metabolic pathways of susceptible anaerobes provide the ideal electrochemical conditions for this transformation.[4]

The Reductive Activation Cascade: From Prodrug to Potent Cytotoxin

This compound enters the bacterial cell via passive diffusion.[6] Once inside an anaerobic microbe, it serves as a terminal electron acceptor, initiating a multi-step activation process.[7]

The Central Role of the Pyruvate:Ferredoxin Oxidoreductase (PFOR) System

The key enzymatic driver of this compound activation in many anaerobic bacteria is the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system.[1][8][9] PFOR is a crucial enzyme in the energy metabolism of these organisms, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[10][11] During this reaction, electrons are transferred to a low-potential electron carrier protein, typically ferredoxin or flavodoxin.[1][4][9]

The Electron Transfer Chain:

-

Pyruvate Oxidation: PFOR oxidizes pyruvate, a central metabolite.

-

Electron Transfer to Ferredoxin: The electrons generated are passed to ferredoxin, significantly lowering its redox potential.[9]

-

This compound Reduction: This highly reduced ferredoxin is the direct electron donor for the reductive activation of this compound.[6][8][9][10] It transfers a single electron to the nitro group of the this compound molecule.[6]

This critical dependence on the PFOR/ferredoxin couple is a primary reason for this compound's selective activity, as this low-redox-potential pathway is absent in aerobic host cells.[4]

Generation of Cytotoxic Intermediates

The single-electron reduction of the nitro group on the imidazole ring transforms this compound into a short-lived but highly reactive nitroso free radical.[4][6] This radical anion is the primary cytotoxic agent responsible for the drug's bactericidal effects.[2][10] Further reduction can lead to the formation of other reactive intermediates, including hydroxylamine derivatives.[1][12]

The Molecular Target: DNA Destruction

Once activated, the highly reactive intermediates of this compound wreak havoc on the bacterial cell, with DNA being the principal target.[4][6]

The mechanism of DNA damage includes:

-

Direct Interaction: The cytotoxic radicals directly interact with the DNA molecule.[6]

-

DNA Strand Breakage: This interaction leads to breaks in the DNA strands.[3][6][13][14]

-

Helix Destabilization: The structural integrity of the DNA helix is compromised, leading to a loss of its helical structure.[3][6][13]

-

Inhibition of Nucleic Acid Synthesis: The extensive damage to the DNA template inhibits essential processes like DNA replication and transcription, ultimately leading to cell death.[2][6][15]

This multifaceted attack on the bacterial genome ensures the potent bactericidal activity of this compound.

The Role of Oxygen: Futile Cycling and Inactivation

The presence of molecular oxygen explains why this compound is ineffective against aerobic bacteria. Oxygen has a higher affinity for electrons than this compound.[12] If a nitroso radical is formed in an aerobic environment, the electron is immediately transferred to an oxygen molecule, creating a superoxide radical.[12] This process, known as "futile cycling," regenerates the original, inactive this compound prodrug and prevents the accumulation of the toxic intermediates.[12] This rapid recycling renders the drug harmless to aerobic cells.

Data Summary: Redox Potentials

The thermodynamic favorability of this compound activation in anaerobes is dictated by the relative redox potentials of the components involved.

| Component | Midpoint Redox Potential (E₀') (mV) |

| Ferredoxin (reduced/oxidized) | -470 to -510[12] |

| This compound (nitro/nitro radical) | -415[5] |

| Oxygen (O₂/O₂⁻) | -160 |

Note: Values are approximate and can vary depending on the specific organism and conditions.

This table clearly illustrates that reduced ferredoxin possesses a sufficiently low (more negative) redox potential to efficiently donate an electron to this compound.

Visualizing the Mechanism and Experimental Workflow

Diagram 1: this compound Activation Pathway

This diagram illustrates the core mechanism of this compound activation in anaerobic bacteria and the futile cycling that occurs in the presence of oxygen.

Caption: Experimental Workflow: In Vitro Assay

Mechanisms of Acquired Resistance

While highly effective, resistance to this compound is an emerging concern. [16]The primary mechanisms involve interference with the activation pathway or downstream effects:

-

Impaired Reductive Activation: Mutations in genes encoding enzymes like PFOR or other nitroreductases can decrease the efficiency of this compound activation. [17]* Presence of nim Genes: Some bacteria acquire nim genes, which encode nitroimidazole reductases. [16]These enzymes convert the nitro group of this compound into a non-toxic amino group, effectively inactivating the drug. [16][18]* Enhanced DNA Repair: Increased activity of DNA repair enzymes can counteract the damage caused by the activated drug. [19]* Decreased Uptake / Increased Efflux: Although less common, alterations in cell permeability or the presence of efflux pumps can reduce the intracellular concentration of this compound. [18]

Conclusion

The bactericidal activity of this compound is a sophisticated example of targeted chemotherapy, leveraging the unique anaerobic metabolism of susceptible pathogens. Its activation via the low-redox-potential PFOR/ferredoxin system leads to the generation of DNA-damaging nitroso radicals, a mechanism that is inherently selective for anaerobic environments. Understanding this intricate pathway at a molecular level is crucial for optimizing its clinical use, combating the rise of resistance, and guiding the development of next-generation nitroimidazole-based therapeutics.

References

-

National Center for Biotechnology Information.

-

PubMed.

-

PubMed.

-

Patsnap Synapse.

-

Journal of Antimicrobial Chemotherapy, Oxford Academic.

-

YouTube.

-

TruMedical.

-

Journal of Antimicrobial Chemotherapy, Oxford Academic.

-

PubMed Central.

-

MDPI.

-

PubMed Central.

-

PubMed.

-

Patsnap Synapse.

-

ResearchGate.

-

[Mechanism of this compound [20]involving bioreduction of the nitro group by ferredoxin.]([Link]) ResearchGate.

-

Journal of Antimicrobial Chemotherapy, Oxford Academic.

-

PubMed.

-

National Center for Biotechnology Information.

-

YouTube.

-

Semantic Scholar.

-

Research, Society and Development.

-

PubChem, National Institutes of Health.

-

ResearchGate.

-

ResearchGate.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

PubMed.

-

ResearchGate.

-

MDPI.

-

ResearchGate.

-

PubMed.

-

National Center for Biotechnology Information.

-

[Two routes of metabolic reduction of this compound: (a) reductive activation and (b) reductive inactivation.[21]]([Link]) ResearchGate.

-

ResearchGate.

-

YouTube. "}

Sources

- 1. microbiomemedicine.com [microbiomemedicine.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C6H9N3O3 | CID 4173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mode of action of this compound on anaerobic bacteria and protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Redox Basis for this compound Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Alternative Pathway of this compound Activation in Trichomonas vaginalis Hydrogenosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. This compound resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DNA damage induced by this compound in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Redox potential and oxygen concentration as factors in the susceptibility of Helicobacter pylori to nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Activity of this compound and its hydroxy and acid metabolites against clinical isolates of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Metronidazole's Antiprotozoal Activity: A Mechanistic and Methodological Guide

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the antiprotozoal activity and mechanism of action of metronidazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical, field-proven insights into the experimental methodologies used to investigate this critical therapeutic agent.

Introduction: The Enduring Significance of this compound

This compound, a synthetic nitroimidazole derivative, has been a cornerstone of antimicrobial therapy for over six decades. Its remarkable efficacy against a broad spectrum of anaerobic protozoa and bacteria has established it as an essential medicine worldwide. This guide will delve into the core principles that underpin its potent antiprotozoal activity, focusing on the intricate biochemical pathways that govern its selective toxicity and the experimental frameworks required to rigorously assess its function.

Part 1: The Core Mechanism - Reductive Activation and Cytotoxicity

The selective toxicity of this compound against anaerobic protozoa is a classic example of targeted drug activation. In its native state, this compound is a stable, relatively non-toxic prodrug. Its transformation into a cytotoxic agent is contingent upon the unique metabolic environment of anaerobic organisms.

The Critical Role of the Anaerobic Milieu

Anaerobic protozoa, such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, lack mitochondria and the conventional electron transport chains found in aerobic organisms. Instead, they rely on alternative pathways for energy metabolism, which are characterized by low redox potentials. This low-redox environment is the key to this compound's selective action.

The Reductive Activation Pathway

The central event in this compound's mechanism of action is the reduction of its nitro group. This process is catalyzed by specific enzymes within the protozoan parasite that have sufficiently low redox potentials to donate an electron to the drug.

-

Entry into the Cell: this compound, being a small and lipophilic molecule, readily diffuses across the cell membranes of both host and parasite.

-

Enzymatic Reduction: Inside the anaerobic protozoan, the drug is non-enzymatically reduced by electron-transport proteins with low redox potentials, such as ferredoxin or flavodoxin. These proteins are themselves kept in a reduced state by enzymes central to anaerobic metabolism, most notably pyruvate:ferredoxin oxidoreductase (PFOR).

-

Formation of a Nitroso Free Radical: The single-electron transfer to this compound's nitro group results in the formation of a highly reactive nitroso free radical. This radical is the primary cytotoxic agent.

-

DNA Damage and Cellular Disruption: The nitroso free radical avidly interacts with and damages cellular macromolecules, with DNA being a primary target. This interaction leads to strand breakage, helix destabilization, and ultimately, cell death. The continuous regeneration of the parent compound through the removal of the electron from the radical in the presence of oxygen explains its specificity for anaerobes.

Caption: Reductive activation of this compound in anaerobic protozoa.

Part 2: Spectrum of Antiprotozoal Activity

This compound exhibits potent activity against a range of medically important protozoan parasites. The following table summarizes its efficacy, typically measured as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the parasite.

| Protozoan Parasite | Associated Disease | Typical MIC Range (µg/mL) |

| Trichomonas vaginalis | Trichomoniasis | 0.1 - 1.0 |

| Giardia lamblia | Giardiasis | 0.2 - 2.0 |

| Entamoeba histolytica | Amoebiasis | 1.0 - 5.0 |

| Balantidium coli | Balantidiasis | 1.0 - 10.0 |

Note: MIC values can vary depending on the strain and the specific in vitro testing conditions.

Part 3: Mechanisms of Resistance

The emergence of this compound-resistant strains of protozoa, particularly in T. vaginalis, is a growing clinical concern. Resistance is often multifactorial and typically involves alterations in the drug activation pathway.

Impaired Drug Activation

The most common mechanism of resistance is a decrease in the activity of the enzymes responsible for reducing this compound.

-

Decreased PFOR Activity: Mutations in the gene encoding PFOR can lead to reduced expression or functional impairment of the enzyme. This results in a decreased supply of reduced ferredoxin, which in turn leads to less efficient activation of this compound.

-

Altered Ferredoxin Levels: Downregulation of ferredoxin expression has also been implicated in this compound resistance. With less of the direct electron donor available, the conversion of the prodrug to its cytotoxic form is hampered.

Oxygen Scavenging and Repair Mechanisms

Some resistant strains have been shown to have enhanced mechanisms for scavenging oxygen, which can compete with this compound for electrons from ferredoxin, thereby reducing the formation of the nitroso free radical. Additionally, enhanced DNA repair mechanisms may contribute to survival in the presence of the drug.

Caption: Key mechanisms of this compound resistance in protozoa.

Part 4: Experimental Methodologies

The investigation of this compound's antiprotozoal activity relies on a set of robust in vitro and in vivo experimental protocols.

In Vitro Susceptibility Testing

The determination of the MIC is the cornerstone of susceptibility testing. A standardized protocol for T. vaginalis is outlined below.

Protocol: Broth Microdilution MIC Assay for T. vaginalis

-

Preparation of Inoculum:

-

Culture T. vaginalis trophozoites in Diamond's TYM medium supplemented with 10% horse serum to mid-logarithmic phase.

-

Count the trophozoites using a hemocytometer and adjust the concentration to 2 x 10^5 cells/mL in fresh medium.

-

-

Drug Dilution Series:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

-

Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate using TYM medium. The final concentrations should typically range from 0.06 to 32 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared T. vaginalis inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.

-

Include a drug-free well as a positive control for growth and a medium-only well as a negative control.

-

Incubate the plate anaerobically (e.g., in a GasPak jar) at 37°C for 48 hours.

-

-

Determination of MIC:

-

After incubation, examine the wells under an inverted microscope.

-

The MIC is the lowest concentration of this compound at which there is no observable motile trophozoites.

-

Assays for DNA Damage

To directly assess the cytotoxic effect of this compound on DNA, several molecular assays can be employed.

Protocol: Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks

-

Cell Treatment:

-

Expose protozoan cells to various concentrations of this compound (e.g., at and above the MIC) for a defined period (e.g., 4-6 hours).

-

Include an untreated control and a positive control for DNA damage (e.g., hydrogen peroxide).

-

-

Cell Embedding:

-

Harvest the cells and resuspend them in low-melting-point agarose at 37°C.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and unfold the DNA.

-

-

Electrophoresis:

-

Place the slides in a horizontal electrophoresis tank containing alkaline buffer (pH > 13).

-

Perform electrophoresis at a low voltage to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."

-

-

Visualization and Analysis:

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized imaging software. An increase in tail length corresponds to a higher level of DNA damage.

-

Caption: Experimental workflows for assessing this compound's activity.

Conclusion

This compound remains an indispensable tool in the fight against protozoal infections. Its efficacy is rooted in a fascinating mechanism of selective activation within the anaerobic environment of these parasites. A thorough understanding of this mechanism, coupled with robust experimental methodologies, is crucial for monitoring its effectiveness, understanding the nuances of resistance, and guiding the development of future antiprotozoal agents. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers dedicated to this important field.

References

-

Leitsch, D. (2017). A review on this compound: an old warhorse in a new arena. Parasitology, 144(2), 1-12. [Link]

-

Müller, M. (1983). Mode of action of this compound on anaerobic bacteria and protozoa. Surgery, 93(1 Pt 2), 165-171. [Link]

-

Moraes, L. R. C., et al. (2021). This compound Resistance in Trichomonas vaginalis: A Systematic Review. Tropical Medicine and Infectious Disease, 6(4), 189. [Link]

Reductive Activation of Metronidazole in Microorganisms: A Technical Guide

<-3ad-3a>

Executive Summary

Metronidazole, a cornerstone in the treatment of anaerobic and microaerophilic infections, functions as a prodrug requiring intracellular reductive activation to exert its cytotoxic effects. This technical guide provides an in-depth exploration of the core biochemical and molecular mechanisms underpinning this activation process in susceptible microorganisms. We will dissect the critical role of the low redox potential environment, detail the key enzymatic players such as Pyruvate:Ferredoxin Oxidoreductase (PFOR) and nitroreductases, and trace the electron transfer pathways leading to the generation of reactive nitroso radicals. Furthermore, this guide will elucidate the mechanisms of cytotoxicity, explore pathways of resistance linked to impaired activation, and provide detailed protocols for the experimental investigation of these phenomena. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action.

Introduction: The Pro-drug Nature of this compound

This compound, a nitroimidazole antibiotic, is intrinsically inactive and requires bioreduction of its nitro group to become a potent cytotoxic agent.[1][2][3] This activation is a hallmark of its selective toxicity towards anaerobic and certain microaerophilic microorganisms.[4] The drug readily diffuses across the cell membranes of both aerobic and anaerobic microbes.[][6][7] However, its transformation into a bactericidal agent is contingent upon the unique metabolic machinery present in organisms that thrive in low-oxygen environments.[7][8]

The Anaerobic Milieu: A Prerequisite for Activation

The efficacy of this compound is intrinsically linked to the low intracellular redox potential characteristic of anaerobic and microaerophilic organisms.[2][9] These environments harbor electron transport proteins with sufficiently negative redox potentials to facilitate the reduction of this compound's nitro group.[2][8] In contrast, aerobic organisms generally lack these low-potential electron carriers, rendering them less susceptible to the drug's effects.[4] The presence of oxygen can also lead to a "futile cycling" where the activated this compound radical is re-oxidized back to its parent form, diminishing its efficacy.[2][10][11]

Key Enzymatic Players in this compound Reduction

The reductive activation of this compound is not a spontaneous event but is catalyzed by specific enzymes capable of donating electrons to the drug's nitro group.

3.1 Pyruvate:Ferredoxin Oxidoreductase (PFOR)

In many anaerobic organisms, the Pyruvate:Ferredoxin Oxidoreductase (PFOR) system is a primary driver of this compound activation.[2][12][13] PFOR is a key enzyme in pyruvate metabolism, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[14][15] During this process, electrons are transferred to ferredoxin, a small, iron-sulfur protein with a very low redox potential.[2][16] Reduced ferredoxin then serves as the direct electron donor for the reduction of this compound.[1][7][8]

3.2 Nitroreductases

In addition to PFOR, a family of enzymes known as nitroreductases plays a crucial role in this compound activation, particularly in microaerophilic bacteria like Helicobacter pylori.[4][6][9] These enzymes are typically flavin-containing proteins that utilize NAD(P)H as a source of reducing equivalents.[17] Nitroreductases can be broadly classified into two types:

-

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes, such as RdxA in H. pylori, are crucial for this compound's activity in microaerophilic environments.[10] They typically perform a two-electron reduction of the nitro group.[10][18]

-

Type II (Oxygen-Sensitive) Nitroreductases: These are also candidates for the reductive activation of this compound.[2][3]

The Molecular Mechanism of Reductive Activation

The reductive activation of this compound is a stepwise process involving the transfer of electrons to its 5-nitro group, leading to the formation of a series of highly reactive intermediates.

-

Single-Electron Reduction: The process is initiated by the transfer of a single electron from a reduced electron carrier, such as ferredoxin, to the nitro group of this compound.[1] This generates a short-lived but highly reactive nitro radical anion.[8][14]

-

Formation of Cytotoxic Intermediates: This initial reduction product can then undergo further transformations to form other cytotoxic species, including a nitroso radical.[1][4][6] These reactive intermediates are the ultimate effectors of this compound's antimicrobial activity.

Diagram of this compound's Reductive Activation Pathway

Caption: Reductive activation pathway of this compound in anaerobic microorganisms.

Cytotoxicity: The Aftermath of Activation

Once activated, the reactive intermediates of this compound wreak havoc within the microbial cell, primarily by targeting DNA.[4][6] The nitroso radical and other reactive species can interact with DNA, leading to strand breakage and loss of the helical structure.[4][][6][7][19] This extensive DNA damage inhibits crucial cellular processes like DNA replication and transcription, ultimately leading to cell death.[4]

Mechanisms of Resistance Related to Impaired Activation

Microbial resistance to this compound is a growing concern and is often linked to defects in the activation pathway.[1]

-

Mutations in Activating Enzymes: Null mutations in the genes encoding key activating enzymes, such as rdxA in H. pylori, are a common cause of resistance.[10]

-

Decreased Expression of PFOR: Reduced levels or activity of PFOR can lead to decreased activation of this compound and subsequent resistance, as has been observed in some protozoa.[1][16][20]

-

Altered Electron Transport: Changes in the electron transport chain that reduce the availability of low-potential electrons for this compound reduction can also confer resistance.[1]

-

Inactivating Nitroreductases: Some resistant strains possess enzymes that reduce this compound to an inactive, non-toxic amino derivative.[2]

Experimental Protocols for Studying this compound Activation

Investigating the reductive activation of this compound requires a combination of biochemical and analytical techniques.

7.1 In Vitro Nitroreductase Activity Assay

This protocol provides a general framework for measuring the activity of nitroreductase enzymes.

Objective: To quantify the rate of this compound reduction by a purified nitroreductase or cell lysate.

Materials:

-

Purified nitroreductase enzyme or cell lysate containing the enzyme.

-

This compound solution.

-

NAD(P)H solution.

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Spectrophotometer or plate reader.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD(P)H, and the enzyme preparation.

-

Initiate the reaction by adding a known concentration of this compound.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

-

Calculate the rate of NAD(P)H consumption to determine the enzyme activity.

Note: Commercially available kits for measuring nitroreductase activity often utilize fluorescent or luminescent probes for enhanced sensitivity.[17][21][22][23]

7.2 Detection of this compound Radical Anions by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of radical species.[12][24][25][26][27]

Objective: To detect the formation of the this compound nitro radical anion in the presence of a reducing system.

Materials:

-

EPR spectrometer.

-

Cell suspension or purified enzyme system capable of reducing this compound.

-

This compound solution.

-

Anaerobic chamber or system for creating an oxygen-free environment.

Procedure:

-

Prepare the reaction mixture containing the biological system and this compound under strict anaerobic conditions.

-

Transfer the sample to an EPR tube.

-

Record the EPR spectrum at appropriate instrument settings.

-

The appearance of a characteristic signal confirms the presence of the this compound radical anion.[12][24]

Workflow for Detecting this compound Radical Anions

Caption: Experimental workflow for EPR-based detection of this compound radicals.

7.3 Mass Spectrometry-Based Analysis of this compound Metabolites

Mass spectrometry (MS) is an invaluable tool for identifying and quantifying the metabolites of this compound.[28][29][30][31][32][33]

Objective: To identify the products of this compound reduction and fragmentation.

Materials:

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.

-

Samples from in vitro or in vivo experiments where this compound has been metabolized.

-

Appropriate solvents and columns for chromatographic separation.

Procedure:

-

Extract the metabolites from the experimental samples.

-

Separate the components of the extract using chromatography.

-

Analyze the eluting compounds by mass spectrometry to determine their mass-to-charge ratios.

-

Compare the fragmentation patterns with known standards or theoretical predictions to identify the metabolites.

Conclusion and Future Directions

The reductive activation of this compound is a complex yet elegant mechanism that underpins its selective toxicity against anaerobic and microaerophilic microorganisms. A thorough understanding of this process is crucial for optimizing its clinical use, combating the rise of resistance, and developing novel therapeutics that exploit similar activation strategies. Future research should focus on further elucidating the specific roles of different nitroreductases, characterizing the full spectrum of cytotoxic intermediates, and exploring synergistic interactions with other antimicrobial agents.

References

- Patsnap Synapse. (2024, July 17).

- Wikipedia. (n.d.). This compound.

- BOC Sciences. (n.d.).

- Dr.Oracle. (2025, November 28). What is the mechanism of action (MOA) of this compound?

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Hydrochloride?

-

Dingsdag, S. A., & Hunter, N. (2018). This compound: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(2), 265-279. [Link]

-

Kulda, J., Tachezy, J., & Cerkasov, J. (2005). Alternative Pathway of this compound Activation in Trichomonas vaginalis Hydrogenosomes. Antimicrobial Agents and Chemotherapy, 49(12), 5033–5036. [Link]

-

Leitsch, D. (2023). This compound. StatPearls. [Link]

-

Sisson, G., Jeong, J. Y., Goodwin, A., Raudonikiene, A., Hughes, N. J., Mukhopadhyay, A. K., ... & Hoffman, P. S. (2000). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and this compound in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 44(9), 2442–2448. [Link]

- Patsnap Synapse. (2024, July 17).

-

ResearchGate. (n.d.). EPR spectra demonstrating generation of this compound anion radicals by...[Link]

-

van der Wouden, E. J., Thijs, J. C., Kusters, J. G., van Zwet, A. A., & Kleibeuker, J. H. (2001). Mechanism and clinical significance of this compound resistance in Helicobacter pylori. Scandinavian journal of gastroenterology. Supplement, (232), 35–41. [Link]

-

ResearchGate. (n.d.). This compound reduction and toxicity in microaerophiles and anaerobes.[Link]

-

ResearchGate. (n.d.). EPR spectrum of this compound anion radical formed by purified NDH in...[Link]

- University of Kentucky. (n.d.). Nitroreductase: Determinants of Flavin Enzyme Activity.

-

Chang, Y. C., Chen, Y. T., Huang, W. Y., Huang, K. Y., & Lee, Y. C. (2023). Mass Spectrometry-Based Metabolomics Revealed Effects of this compound on Giardia duodenalis. Metabolites, 13(3), 392. [Link]

-

ResearchGate. (2023, March 2). Mass Spectrometry-Based Metabolomics Revealed Effects of this compound on Giardia duodenalis. [Link]

- Oxford Academic. (2017, October 25). This compound: an update on metabolism, structure–cytotoxicity and resistance mechanisms.

-

Taylor & Francis Online. (n.d.). Stochastic Dynamic Electrospray Ionization Mass Spectrometric Quantitative Analysis of this compound in Human Urine. [Link]

-

Wassmann, C., & Tannich, E. (1995). Involvement of superoxide dismutase and pyruvate:ferredoxin oxidoreductase in mechanisms of this compound resistance in Entamoeba histolytica. Journal of Antimicrobial Chemotherapy, 36(3), 433–439. [Link]

-

Koder, R. L., & Miller, A. F. (2001). Flavin thermodynamics explain the oxygen insensitivity of enteric nitroreductases. Biochemistry, 40(42), 12747–12753. [Link]

- ClinPGx. (n.d.).

-

Leitsch, D., Kolarich, D., & Duchêne, M. (2007). Pyruvate Decarboxylase, the Target for Omeprazole in this compound-Resistant and Iron-Restricted Tritrichomonas foetus. Antimicrobial Agents and Chemotherapy, 51(5), 1731–1737. [Link]

-

Emmanuel, A. V., Sarvari, G., & Le-Ngoc, H. (2020). Phylogenetic Analysis of Pyruvate-Ferredoxin Oxidoreductase, a Redox Enzyme Involved in the Pharmacological Activation of Nitro-Based Prodrugs in Bacteria and Protozoa. Microorganisms, 8(11), 1779. [Link]

-

ResearchGate. (n.d.). Oxidized (left) and reduced (right) FMN or FAD cofactors.[Link]

-

Upcroft, P., & Upcroft, J. A. (2001). Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa. Clinical Microbiology Reviews, 14(1), 150–164. [Link]

-

Lee, S., & Kim, Y. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors (Basel, Switzerland), 21(4), 1438. [Link]

-

PubMed. (1986). Reductive activation of nitroimidazoles in anaerobic microorganisms. [Link]

- AAT Bioquest. (n.d.). Amplite® Luminometric Nitroreductase Assay Kit.

-

Kim, U., Lee, J., & Kim, J. (2020). Quantification of this compound in human bile fluid and plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 179, 113009. [Link]

-

ResearchGate. (n.d.). A cell-based assay for nitroreductase activity.[Link]

-

Mason, R. P., & Holtzman, J. L. (1987). Generation of radical anions of nitrofurantoin, misonidazole, and this compound by ascorbate. Archives of biochemistry and biophysics, 255(2), 419–427. [Link]

-

Frontiers. (n.d.). H2-Driven Reduction of Flavin by Hydrogenase Enables Cleaner Operation of Nitroreductases for Nitro-Group to Amine Reductions. [Link]

-

Nayak, G., Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2020). Gas Chromatography and Mass Spectroscopy (GC-MS) Based Isotopic Abundance Ratio Evaluation of the Biofield Energy Treated this compound. Modern Approaches in Drug Designing, 2(5). [Link]

-

PubMed. (n.d.). Oxidative Removal of this compound From Aqueous Solution by Thermally Activated Persulfate Process: Kinetics and Mechanisms. [Link]

-

MDPI. (2024, January 12). Microporous Polymer-Modified Glassy Carbon Electrodes for the Electrochemical Detection of this compound: Experimental and Theoretical Insights. [Link]

-

MDPI. (n.d.). Flavin Fixing in Old Yellow Enzyme from Thermus scotoductus: A Comparative Study of the Wild-Type Enzyme and Covalently Flavinylated Mutants. [Link]

- Analytical and Bioanalytical Electrochemistry. (2025, January 24). Electrochemical Determination of this compound using Nanostructured Over-Oxidized Polypyrrole.

-

Su, Y., Min, I., & Paulmurugan, R. (2015). Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging. PloS one, 10(6), e0131037. [Link]

-

Rackwitz, J., Lj, M., & Denifl, S. (2022). Low-Energy Electron Induced Reactions in this compound at Different Solvation Conditions. International journal of molecular sciences, 23(11), 6211. [Link]

-

Journal of the American Chemical Society. (n.d.). The electron spin resonance spectrum of the tyrosyl radical. [Link]

-

ResearchGate. (n.d.). Electrochemical Determination of this compound in Tablet Samples Using Carbon Paste Electrode. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. What is the mechanism of this compound Benzoate? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and this compound in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism and clinical significance of this compound resistance in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]